6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
The compound “6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one” is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .
Molecular Structure Analysis
The empirical formula of the compound is C16H21N3O2 . The molecular weight is 287.36 (free base basis) . The SMILES string representation of the molecule is O=C1NC(C(NC2=CC=C(C=C2)C3CCNCC3)CC1)=O .Chemical Reactions Analysis
The compound is used in the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical and Chemical Properties Analysis
The compound is a powder with a quality level of 100 and an assay of ≥95% . It should be stored at a temperature of 2-8°C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(13-11-19-7-3-1-4-8-19)26-17-15-21(16-18-26)27-24(29)14-12-22(25-27)20-9-5-2-6-10-20/h1-10,12,14,21H,11,13,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNHYBEEBUWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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